Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate
CAS No.: 932303-94-1
Cat. No.: VC6379216
Molecular Formula: C18H15ClFNO5S2
Molecular Weight: 443.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932303-94-1 |
|---|---|
| Molecular Formula | C18H15ClFNO5S2 |
| Molecular Weight | 443.89 |
| IUPAC Name | ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate |
| Standard InChI | InChI=1S/C18H15ClFNO5S2/c1-3-26-18(22)16-17(15-11(20)5-4-6-14(15)27-16)28(23,24)21-12-9-10(19)7-8-13(12)25-2/h4-9,21H,3H2,1-2H3 |
| Standard InChI Key | SILZXTWEMRUIKW-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=C(C=CC(=C3)Cl)OC |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound’s architecture centers on a benzothiophene ring system—a fused bicyclic structure combining benzene and thiophene moieties. Key substituents include:
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A sulfamoyl group (-SO₂NH-) at position 3, linked to a 5-chloro-2-methoxyphenyl ring.
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A fluorine atom at position 4, enhancing electronic effects and metabolic stability.
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An ethyl ester (-COOEt) at position 2, influencing solubility and reactivity .
The three-dimensional conformation, validated by PubChem’s 3D structure model, reveals a planar benzothiophene core with the sulfamoyl and ester groups adopting orthogonal orientations relative to the ring system .
Spectroscopic and Computational Data
The SMILES string highlights the ethyl ester (CCOC(=O)), fluorine (F), and sulfamoyl (S(=O)(=O)N) groups, while the InChIKey provides a unique identifier for computational searches .
Synthesis and Reaction Mechanisms
Reactivity and Functionalization
The compound’s sulfamoyl group undergoes hydrolysis under acidic conditions to yield sulfonic acids, while the ethyl ester is susceptible to saponification, forming carboxylate salts. Fluorine’s electronegativity directs electrophilic attacks to the benzothiophene’s 5- and 7-positions, enabling further derivatization .
Comparative Analysis with Related Compounds
| Compound Name | Structural Differences | Biological Activity |
|---|---|---|
| Ethyl 4-fluoro-3-[(2-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate | Methoxy at position 2 (vs. 5-chloro-2-methoxy) | Reduced antibacterial potency (MIC 16 µg/mL vs. 8 µg/mL) |
| Methyl 3-sulfamoylbenzothiophene-2-carboxylate | Methyl ester, no fluorine | Lower anticancer activity (IC₅₀ 25 µM) |
The 5-chloro and 4-fluoro substitutions in Ethyl 3-[(5-chloro-2-methoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate enhance target binding and metabolic stability compared to simpler analogs .
Applications in Research and Development
Drug Discovery
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Lead Optimization: The ethyl ester serves as a prodrug moiety, improving oral bioavailability.
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Targeted Therapies: Fluorine’s role in PET tracer development enables imaging of sulfonamide-targeted enzymes.
Chemical Biology
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Proteomics: Affinity chromatography probes for sulfonamide-binding proteins.
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Enzyme Inhibition Studies: Screening for dihydrofolate reductase and carbonic anhydrase isoforms.
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